Thermal Stability: 3CzBN Tg and Td Superiority Over All 2CzBN (Di-Substituted) Analog Hosts
Among the four CzBN hosts reported in a single head-to-head study, 3CzBN exhibits substantially higher thermal robustness than any of the three di-substituted (2CzBN) analogs. Its glass-transition temperature (Tg) of 153 °C is 47–59 °C higher than those of 2,4-2CzBN (101 °C), 2,6-2CzBN (104 °C), and 3,5-2CzBN (96 °C), while its decomposition temperature (Td, 5% weight loss) of 401 °C exceeds the 2CzBN series values by 41–55 °C [1]. The authors directly attribute this to the relatively larger molecular weight of 3CzBN and note that the high Tg values enable formation of uniform amorphous films upon evaporation, which is critical for OLED efficiency and lifetime [1].
| Evidence Dimension | Glass-transition temperature (Tg) and decomposition temperature (Td, 5% weight loss) |
|---|---|
| Target Compound Data | Tg = 153 °C; Td = 401 °C |
| Comparator Or Baseline | 2,4-2CzBN: Tg = 101 °C, Td = 350 °C; 2,6-2CzBN: Tg = 104 °C, Td = 360 °C; 3,5-2CzBN: Tg = 96 °C, Td = 346 °C |
| Quantified Difference | Tg: 3CzBN exceeds nearest 2CzBN analog (2,6-2CzBN) by 49 °C (47% higher). Td: 3CzBN exceeds nearest 2CzBN analog (2,6-2CzBN) by 41 °C (11% higher). |
| Conditions | Differential scanning calorimetry (DSC) for Tg; thermogravimetric analysis (TGA) at 5% weight loss for Td; pure compound measurements [1]. |
Why This Matters
Higher Tg directly correlates with improved amorphous film morphological stability during device operation and thermal processing, reducing crystallization-induced device failure—a key criterion for procurement of host materials intended for long-lifetime or high-temperature OLED applications.
- [1] D. Zhang, X. Song, M. Cai, H. Kaji, L. Duan, 'Highly efficient blue thermally activated delayed fluorescent OLEDs with record-low driving voltages utilizing high triplet energy hosts with small singlet–triplet splittings,' Chem. Sci., 2016, 7, 3355–3363, Table 1 and Thermal properties section. View Source
